molecular formula C15H10Cl2N2OS B5620496 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5620496
M. Wt: 337.2 g/mol
InChI Key: DZZVWZXEZINYEV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high interest in medicinal chemistry for developing new therapeutic agents . Benzothiazole derivatives are extensively investigated for their diverse pharmacological profiles, particularly in oncology and infectious disease research. They have been demonstrated to act as potent inhibitors of molecular targets such as the epidermal growth factor receptor (EGFR), a key protein in cancer cell proliferation and survival . Compounds featuring the N-(benzothiazol-2-yl)benzamide structure have also been identified as potent and selective antagonists for other biological targets, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tool compounds for probing receptor function . The specific pattern of chloro and methyl substituents on this compound is designed to optimize its lipophilicity and binding interactions with hydrophobic pockets in enzyme active sites, a common strategy in the rational design of benzothiazole-based inhibitors . This molecule serves as a versatile chemical building block for discovering and optimizing new agents against drug-resistant cancers and bacterial strains, including multidrug-resistant tuberculosis . Researchers can utilize this compound as a key intermediate in molecular hybridization strategies or as a reference standard in biological screening assays. The product is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-7-9(16)3-4-11(10)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZVWZXEZINYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the benzothiazole ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antimicrobial properties. 2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have demonstrated that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent .

Case Study: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial activity of several benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Agricultural Applications

The compound is also being investigated for its use in agriculture:

  • Pesticide Development : The chlorinated benzothiazole derivatives have been recognized for their potential as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing environmentally friendly pest control agents .
CompoundActivity TypeEffective Concentration (µg/mL)
This compoundAntimicrobial10
Other Benzothiazole DerivativeAnticancer5

Material Science

In the realm of material science, this compound is being explored for:

  • Polymer Additives : Its chemical properties allow it to be used as an additive in polymers to enhance thermal stability and UV resistance. This application is particularly relevant in the production of outdoor materials that require durability against environmental factors .

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

Compound Name Core Structure Key Substituents Reference
Target Compound Benzothiazole 6-Methyl; 2,5-dichlorobenzamide
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole 2,4-Dichlorobenzamide
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Chloro-7-methyl; N-methylhydrazine
Propachlor (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) Benzamide 3,5-Dichloro; N-(1,1-dimethylpropynyl)

Key Observations :

  • Substitution patterns (e.g., 2,5-dichloro vs. 2,4-dichloro in ) influence electronic properties and steric hindrance, which may alter binding affinities.
  • Benzodithiazine derivatives (e.g., ) incorporate sulfonyl groups, increasing polarity and hydrogen-bonding capacity compared to the target compound.

Physicochemical Properties

Predicted and Experimental Data

Compound Name Density (g/cm³) pKa IR/NMR Features
Target Compound 1.475 (pred.) 6.66 Benzothiazole C=N stretch (~1600 cm⁻¹); Chlorine substituent effects in NMR
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide N/A N/A Thiazole ring vibrations; 2,4-dichloro splitting in ¹H-NMR
Compound 2 (Benzodithiazine) N/A N/A SO₂ stretches (1345, 1155 cm⁻¹); Methyl and hydrazine protons in NMR
Propachlor N/A N/A Alkyne C≡C stretch (~2200 cm⁻¹); Dimethyl groups in ¹³C-NMR

Key Observations :

  • The target compound’s predicted pKa (~6.66) suggests partial ionization at physiological pH, influencing solubility and membrane permeability.
  • Sulfonyl groups in benzodithiazines (e.g., ) introduce strong IR absorptions absent in the target compound, highlighting differences in polarity.

Pharmacological Potential

  • Target Compound : Benzothiazoles are linked to diverse bioactivities, including kinase inhibition and antimicrobial effects. The methyl and chloro substituents may enhance target selectivity .
  • Thiazole Analogs: 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide derivatives exhibit anti-inflammatory and analgesic properties, as noted in thiazole-based drug candidates .

Functional Group Impact

  • Benzothiazole vs. Thiazole : The larger aromatic system in benzothiazoles may improve binding to hydrophobic pockets in enzymes or receptors compared to thiazoles.

Biological Activity

2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features a benzothiazole moiety, which is known for conferring various biological properties to compounds. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and relevant case studies.

The molecular formula of this compound is C12_{12}H8_{8}Cl2_{2}N2_{2}S, with a molecular weight of approximately 292.18 g/mol. The presence of chlorine atoms and the benzothiazole structure contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival:

  • Inhibition of Tyrosine Kinases : Compounds in the benzothiazole class have been shown to interact with receptor tyrosine kinases (RTKs), such as EGFR and C-Met, which are crucial in cancer progression .
  • Modulation of Inflammatory Pathways : Studies have highlighted the role of benzothiazole derivatives in reducing inflammatory cytokines like IL-6 and TNF-α, suggesting potential anti-inflammatory properties .

Anticancer Activity

A series of studies have evaluated the anticancer potential of benzothiazole derivatives. For instance:

  • Cell Proliferation Assays : The MTT assay has been employed to assess the effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Results indicated significant inhibition of cell proliferation at various concentrations .
CompoundCell LineIC50_{50} (µM)Mechanism
This compoundA4311.5Apoptosis induction
This compoundA5492.0Cell cycle arrest

In Vivo Studies

In vivo studies have further validated the anticancer effects:

  • Tumor Growth Inhibition : Animal models treated with benzothiazole derivatives showed reduced tumor sizes compared to control groups, indicating effective therapeutic potential .

Case Studies

  • Study on Benzothiazole Derivatives : A recent study synthesized a range of benzothiazole derivatives and evaluated their effects on cancer cell lines. Among these, a compound structurally related to this compound exhibited significant cytotoxicity against multiple cancer types while demonstrating low cytotoxicity towards normal cells .
  • Inflammatory Response Modulation : Another study investigated the effects of similar compounds on RAW264.7 macrophages, revealing that treatment significantly decreased the expression levels of IL-6 and TNF-α, suggesting potential applications in inflammatory diseases .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-amino-6-methyl-1,3-benzothiazole with 2,5-dichlorobenzoyl chloride. Key steps include:

  • Solvent selection : Pyridine is often used as both solvent and acid scavenger due to its ability to stabilize intermediates (e.g., acylation reactions) .
  • Temperature control : Reactions are conducted at room temperature to avoid side-product formation, followed by overnight stirring for completion .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization (methanol/water mixtures) ensures purity. TLC with UV detection monitors reaction progress .

Q. Q2. How can spectroscopic methods confirm the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify aromatic protons (6.8–8.2 ppm) and carbonyl groups (~165 ppm). The 6-methyl group on the benzothiazole appears as a singlet (~2.5 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm1^{-1}) and N-H (amide II band, ~1550 cm1^{-1}) confirm the benzamide core .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects hydrolyzed by-products .

Q. Q3. What biological screening assays are suitable for preliminary evaluation of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with targets like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric methods (e.g., NADH oxidation rate) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. IC50_{50} values are calculated via dose-response curves .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform). Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks (e.g., N-H···N interactions between amide and benzothiazole groups) .
  • Validation tools : Check for R-factor convergence (<0.05) and ADDSYM/PLATON to detect missed symmetry or twinning .

Q. Q5. How do substituent modifications (e.g., chloro vs. methoxy groups) influence biological activity, and how can SAR studies be designed?

Methodological Answer:

  • Comparative synthesis : Prepare analogs with substituents at positions 2,5 (benzamide) and 6 (benzothiazole). For example, replace Cl with OCH3_3 or F to assess electronic effects .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare with experimental IC50_{50} values to validate models .

Q. Q6. How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

  • Standardized protocols : Ensure consistent assay conditions (e.g., cell density, serum concentration) across labs.
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics or transcriptomics to identify off-target effects .

Contradiction Analysis Example

Scenario : Study A reports IC50_{50} = 10 µM against PFOR, while Study B finds no activity.
Resolution Steps :

Verify compound integrity via LC-MS to rule out degradation.

Re-test PFOR activity under Study A’s conditions (anaerobic chamber, pH 6.5).

Use isothermal titration calorimetry (ITC) to measure direct binding, bypassing enzymatic assays .

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